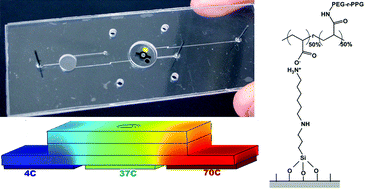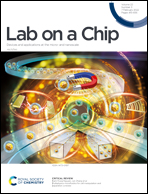Microchemostat—microbial continuous culture in a polymer-based, instrumented microbioreactor
Lab on a Chip Pub Date: 2006-04-20 DOI: 10.1039/B518396K
Abstract
In a chemostat, microbial cells reach a steady state condition at which cell biomass production, substrates and the product concentrations remain constant. These features make continuous culture a unique and powerful tool for biological and physiological research. We present a


Recommended Literature
- [1] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [2] Synthesis of (1′RS,3′SR)- and (1′RS,3′RS)-5-ethyl-5-(3′-hydroxy-1′-methylbutyl)barbituric acid
- [3] Exfoliation of WS2 in the semiconducting phase using a group of lithium halides: a new method of Li intercalation†
- [4] Synthesis and antimicrobial activity of novel bis-benzimidazolium salts†
- [5] Colloidal Cu/ZnO catalysts for the hydrogenation of carbon dioxide to methanol: investigating catalyst preparation and ligand effects†
- [6] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [7] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†
- [8] An expanded cavity hexaamine cage for copper(ii)
- [9] VII.—On the crystallised hydrates of baryta and strontia
- [10] Conference report

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 10294-48-1









